6-oxaspiro[3.4]octane-7-carboxylic acid
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Overview
Description
6-oxaspiro[3.4]octane-7-carboxylic acid is a chemical compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxaspiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-oxaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where nucleophiles can replace hydrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and sodium hypochlorite.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
6-oxaspiro[3.4]octane-7-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving spirocyclic substrates.
Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific molecular pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-oxaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 6-oxaspiro[3.5]nonane-8-carboxylic acid
- 6-oxaspiro[3.3]heptane-7-carboxylic acid
- 6-oxaspiro[4.4]decane-8-carboxylic acid
Uniqueness
6-oxaspiro[3.4]octane-7-carboxylic acid is unique due to its specific ring size and the presence of the carboxylic acid functional group. This combination of features provides distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Properties
CAS No. |
2305253-98-7 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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